CRBN Ligand Identity: Thalidomide vs. Pomalidomide-Based Conjugates
E3 ligase Ligand-Linker Conjugate 39 incorporates a thalidomide-based CRBN ligand, distinguishing it from common pomalidomide-based alternatives such as Pomalidomide-PEG1-C2-N3 (E3 ligase Ligand-Linker Conjugates 50). This ligand selection has known structural and functional implications for downstream PROTAC design . The choice of thalidomide over pomalidomide influences the overall molecular weight of the final PROTAC (approximately 14 g/mol lighter ligand core), which can affect physicochemical properties such as permeability and solubility .
| Evidence Dimension | CRBN ligand identity and associated properties |
|---|---|
| Target Compound Data | Thalidomide-based CRBN ligand (MW contribution: ~258 g/mol) |
| Comparator Or Baseline | Pomalidomide-PEG1-C2-N3 (E3 ligase Ligand-Linker Conjugates 50): Pomalidomide-based CRBN ligand (MW contribution: ~272 g/mol) |
| Quantified Difference | Approximately 14 g/mol difference in ligand core molecular weight |
| Conditions | Structural analysis based on chemical formula and vendor technical specifications |
Why This Matters
The selection of thalidomide vs. pomalidomide affects CRBN binding mode and the potential for unintended neo-substrate degradation (e.g., thalidomide is known to degrade IKZF1/3 less potently than lenalidomide/pomalidomide), which is a critical selectivity consideration when designing PROTACs.
